molecular formula C15H10ClFN2S B156067 N-Desmethylquazepam CAS No. 1645-32-5

N-Desmethylquazepam

Katalognummer: B156067
CAS-Nummer: 1645-32-5
Molekulargewicht: 304.8 g/mol
InChI-Schlüssel: UAFWJQYZZIJGPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Desalkylquazepam involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route includes:

Industrial production methods for Desalkylquazepam are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Desalkylquazepam unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können es in seine reduzierten Formen umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität

N-Desmethylquazepam (NDQ) is a significant metabolite of quazepam, a benzodiazepine used primarily for its hypnotic effects. Understanding the biological activity of NDQ is crucial for assessing its pharmacological profile, therapeutic potential, and safety. This article synthesizes current research findings, case studies, and pharmacological data regarding NDQ's activity.

This compound functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptors (GABAARs). It enhances the inhibitory effects of GABA, which leads to increased neuronal inhibition and results in sedative and anxiolytic effects. NDQ exhibits a preference for certain GABAAR subtypes, particularly the α2 subtype, which is associated with anxiolytic and muscle relaxant properties while minimizing sedation compared to other benzodiazepines like diazepam .

GABAAR Subtype Selectivity

Research indicates that NDQ has a more favorable α2/α1 GABAAR activity ratio compared to its parent compound quazepam and other benzodiazepines like diazepam. This selectivity suggests that NDQ may provide therapeutic effects with reduced sedative side effects, making it a candidate for conditions such as anxiety and neuropathic pain management .

Analgesic Effects

In preclinical studies, NDQ demonstrated significant antihyperalgesic effects in mouse models of neuropathic pain. These effects were observed at doses ranging from 3 to 30 mg/kg without the strong locomotor sedative effects typically associated with other benzodiazepines . The pharmacokinetics of NDQ were assessed using dried blood spot sampling methods, revealing that its blood concentrations correlate closely with its antihyperalgesic effects .

Case Studies and Clinical Implications

A notable study evaluated the therapeutic window of NDQ compared to diazepam in GABAAR point-mutated mice, which allowed for isolated analysis of antihyperalgesia and sedation. Results indicated that NDQ provided effective pain relief with significantly less sedation than diazepam, highlighting its potential utility in clinical settings where sedation is undesirable .

Clinical Observations

Clinical observations suggest that patients treated with quazepam often experience prolonged sedation due to the accumulation of NDQ. This has implications for dosing strategies in clinical practice. Monitoring NDQ levels could help optimize treatment regimens for patients requiring long-term benzodiazepine therapy.

Comparative Analysis with Other Benzodiazepines

The following table summarizes key pharmacological properties of this compound compared to other common benzodiazepines:

CompoundGABAAR SelectivityPrimary UseSedative EffectsAnalgesic Effects
This compoundHigh α2/α1 ratioHypnotic/AnxiolyticLowSignificant
QuazepamModerateHypnoticModerateModerate
DiazepamHigh α1 preferenceAnxiolytic/Muscle RelaxantHighLow
NordiazepamModerateAnxiolyticModerateLow

Eigenschaften

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFWJQYZZIJGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167768
Record name N-Desmethylquazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-32-5
Record name N-Desmethylquazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylquazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethylquazepam
Reactant of Route 2
Reactant of Route 2
N-Desmethylquazepam
Reactant of Route 3
N-Desmethylquazepam
Reactant of Route 4
N-Desmethylquazepam
Reactant of Route 5
Reactant of Route 5
N-Desmethylquazepam
Reactant of Route 6
N-Desmethylquazepam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.